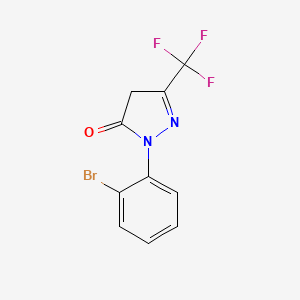
3H-Pyrazol-3-one, 2-(2-bromophenyl)-2,4-dihydro-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a bromophenyl group at position 1 and a trifluoromethyl group at position 3, along with a hydroxyl group at position 5 of the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, the starting materials could be 2-bromoacetophenone and trifluoroacetylacetone.
Substitution Reactions: The bromophenyl and trifluoromethyl groups are introduced through substitution reactions. For instance, 2-bromoacetophenone can react with trifluoroacetylacetone in the presence of a base to form the desired pyrazole derivative.
Hydroxylation: The hydroxyl group at position 5 can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or other suitable reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a pyrazolone derivative.
Reduction: The bromophenyl group can be reduced to form a phenyl group, potentially altering the compound’s properties.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Phenyl-substituted pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can serve as a probe to study biological pathways and interactions, especially those involving pyrazole derivatives.
Industrial Applications: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The bromophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydroxyl group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5-ol: Lacks the bromine atom, which may affect its reactivity and binding properties.
1-(2-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol: Contains a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
1-(2-Bromophenyl)-3-methyl-1H-pyrazol-5-ol: Has a methyl group instead of a trifluoromethyl group, which may influence its stability and reactivity.
Uniqueness: 1-(2-Bromophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to the combination of the bromophenyl and trifluoromethyl groups, which can impart distinct chemical and biological properties. The presence of these groups can enhance the compound’s stability, reactivity, and binding affinity for specific targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H6BrF3N2O |
|---|---|
Peso molecular |
307.07 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H6BrF3N2O/c11-6-3-1-2-4-7(6)16-9(17)5-8(15-16)10(12,13)14/h1-4H,5H2 |
Clave InChI |
IYYJQOCXUSLVAT-UHFFFAOYSA-N |
SMILES canónico |
C1C(=NN(C1=O)C2=CC=CC=C2Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
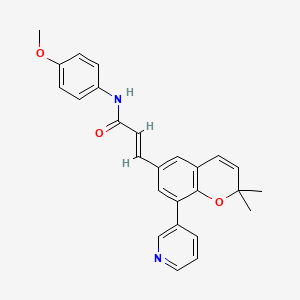
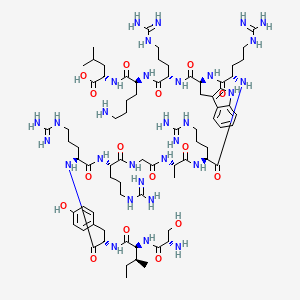
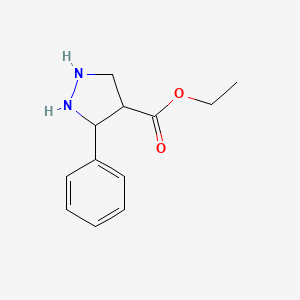
![4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-6-bromo-1-methyl-3-nitro-1,5-naphthyridin-2-one](/img/structure/B12369131.png)

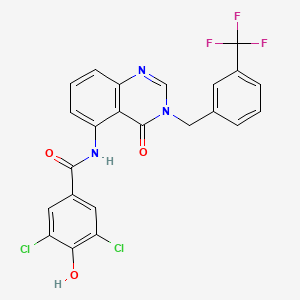

![13-[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-4-yl]-5-methyl-5,8,9,13-tetrazatricyclo[7.5.0.02,7]tetradeca-1,7-dien-6-one](/img/structure/B12369155.png)
